molecular formula C20H23N5OS B14118633 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol CAS No. 1144467-78-6

2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol

Cat. No.: B14118633
CAS No.: 1144467-78-6
M. Wt: 381.5 g/mol
InChI Key: OHVMOOLXSLHHPQ-UHFFFAOYSA-N
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Description

2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol is a complex organic compound that belongs to the class of thienotriazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment.

Mechanism of Action

The mechanism of action of 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

What sets 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol apart is its unique combination of functional groups, which may confer enhanced selectivity and potency as a kinase inhibitor .

Properties

CAS No.

1144467-78-6

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-benzyl-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-yl)-ethylamino]ethanol

InChI

InChI=1S/C20H23N5OS/c1-4-24(10-11-26)20-22-19-17(13(2)14(3)27-19)18-21-16(23-25(18)20)12-15-8-6-5-7-9-15/h5-9,26H,4,10-12H2,1-3H3

InChI Key

OHVMOOLXSLHHPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC2=C(C(=C(S2)C)C)C3=NC(=NN31)CC4=CC=CC=C4

Origin of Product

United States

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